2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
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Description
2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H23NO2S2 and its molecular weight is 349.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Karakuş et al. (2018) conducted a study on novel benzenesulfonamide derivatives that showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. This study highlights the potential of these compounds in developing new anticancer drugs with high selectivity (Karakuş et al., 2018).
Antimicrobial Activity
- Abbasi et al. (2015) researched synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which were found to be potent antibacterial agents and moderate to weak enzyme inhibitors. This study expands on the potential use of these compounds in combating bacterial infections (Abbasi et al., 2015).
Chemical Synthesis
- Xia et al. (2002) prepared benzenesulfonamide derivatives through reactions involving arylsulfonylimidazolium iodides, which were used to develop compounds with potential applications in various fields of chemistry (Xia et al., 2002).
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-12-9-13(2)15(4)17(14(12)3)23(20,21)19-11-18(6-7-18)16-5-8-22-10-16/h5,8-10,19H,6-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJYIRBLIMHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CC2)C3=CSC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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